
1,3-Bis(4-methoxyphenyl)propane-1,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Bis(4-methoxyphenyl)propane-1,3-diol: is an organic compound characterized by the presence of two methoxyphenyl groups attached to a propane-1,3-diol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(4-methoxyphenyl)propane-1,3-diol typically involves the reaction of 4-methoxybenzaldehyde with a suitable diol precursor under controlled conditions. One common method involves the use of a base-catalyzed aldol condensation reaction, followed by reduction to yield the desired diol compound. The reaction conditions often include:
Reactants: 4-methoxybenzaldehyde, propane-1,3-diol
Catalysts: Base (e.g., sodium hydroxide)
Solvents: Alcohols or other suitable organic solvents
Temperature: Moderate to high temperatures to facilitate the reaction
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include:
Raw Material Preparation: Ensuring high purity of 4-methoxybenzaldehyde and propane-1,3-diol.
Reaction: Conducting the aldol condensation and reduction reactions in large reactors.
Purification: Using techniques such as crystallization, distillation, or chromatography to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Bis(4-methoxyphenyl)propane-1,3-diol can undergo various chemical reactions, including:
Oxidation: The diol groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: Further reduction can lead to the formation of alcohols or other reduced products.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogens, nucleophiles
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while substitution reactions can introduce new functional groups into the molecule.
Aplicaciones Científicas De Investigación
1,3-Bis(4-methoxyphenyl)propane-1,3-diol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mecanismo De Acción
The mechanism of action of 1,3-Bis(4-methoxyphenyl)propane-1,3-diol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through:
Molecular Targets: Enzymes, receptors, and other biomolecules that interact with the diol and methoxy groups.
Pathways: Modulation of oxidative stress pathways, inhibition of inflammatory mediators, and other biochemical processes.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Bis(4-hydroxyphenyl)propane-1,3-diol: Similar structure but with hydroxyl groups instead of methoxy groups.
1,3-Bis(4-methoxyphenyl)propane-1,3-dione: Contains ketone groups instead of diol groups.
Uniqueness
1,3-Bis(4-methoxyphenyl)propane-1,3-diol is unique due to its specific combination of methoxy and diol groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propiedades
Fórmula molecular |
C17H20O4 |
|---|---|
Peso molecular |
288.34 g/mol |
Nombre IUPAC |
1,3-bis(4-methoxyphenyl)propane-1,3-diol |
InChI |
InChI=1S/C17H20O4/c1-20-14-7-3-12(4-8-14)16(18)11-17(19)13-5-9-15(21-2)10-6-13/h3-10,16-19H,11H2,1-2H3 |
Clave InChI |
ABPZBYYPKNWHFU-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C(CC(C2=CC=C(C=C2)OC)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



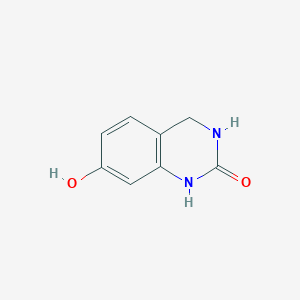



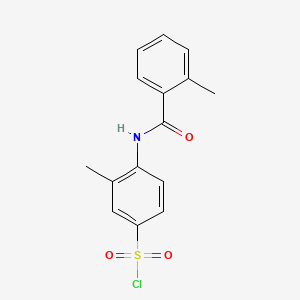
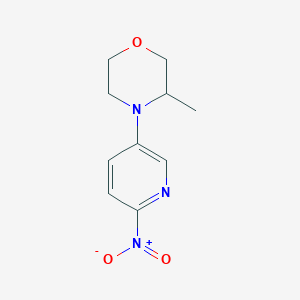
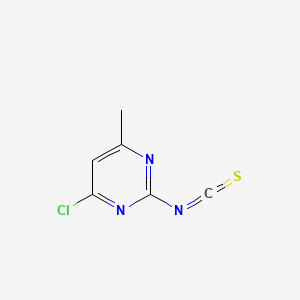


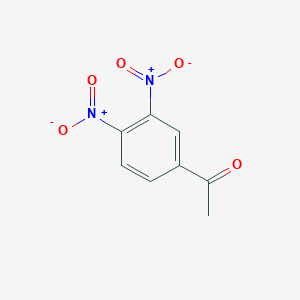
![Carbamic acid, N-[(1S)-1-[4-(4-methyl-5-thiazolyl)phenyl]ethyl]-, 1,1-dimethylethyl ester](/img/structure/B13694826.png)
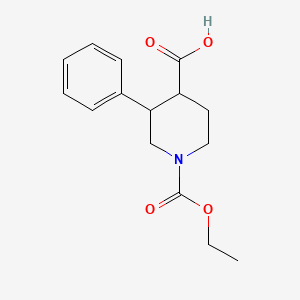
![3-(Benzyloxy)-7-Cbz-1-oxa-2,7-diazaspiro[4.5]dec-2-ene](/img/structure/B13694830.png)
